![molecular formula C12H11FO2 B2545800 Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-08-9](/img/structure/B2545800.png)
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate
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Overview
Description
The compound of interest, Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate, is a derivative of bicyclobutane, which is a molecule of interest due to its unique structure and potential applications. While the specific compound is not directly synthesized or analyzed in the provided papers, they do offer insights into similar compounds that can help understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related bicyclobutane derivatives has been described in the literature. For instance, the synthesis of diethyl 1-[(13C)methyl]-3-phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate involves a sequence of reactions starting from phenylmagnesium bromide carbonation, followed by reduction, chlorination, Grignard reagent formation, and carbonation to produce a phenyl acetic acid derivative. Subsequent reactions with 13CH3Li and carboethoxycarbene lead to the formation of the bicyclobutane structure . This synthesis route could potentially be adapted for the synthesis of this compound by incorporating a fluorophenyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of bicyclobutane derivatives is characterized by the presence of a strained ring system, which can influence the physical and chemical properties of the compound. In the case of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, the structure was confirmed using IR and X-ray diffraction studies, and the vibrational wavenumbers were calculated using computational methods . These techniques could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of bicyclobutane derivatives can be inferred from studies on similar compounds. For example, the reversible thermal inversion of exo- and endo-isomers of methyl 1,3-diphenylbicyclo[1.1.0] butane-2-carboxylate has been observed, with the equilibrium constant favoring the endo-isomer at elevated temperatures . This suggests that this compound may also exhibit interesting isomerization behavior under thermal conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclobutane derivatives can be quite distinctive due to their strained ring systems. The stability of these molecules can be analyzed using hyper-conjugative interaction and charge delocalization studies, as demonstrated in the NBO analysis of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate . Additionally, the hyperpolarizability of such compounds can indicate their potential in nonlinear optical applications. These analyses could be extended to this compound to explore its properties further.
Scientific Research Applications
Synthesis and Mesomorphic Properties
The synthesis and investigation of mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals, which include similar structural motifs to Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate, highlight their potential application in liquid crystal display mixtures. These compounds, characterized by a broad nematic mesophase, low melting points, and high clearing points, are synthesized via multi-step reactions and analyzed using various spectrometric and microscopic methods. The presence of lateral fluoro substituents significantly influences the mesomorphic properties, suggesting potential for customized liquid crystal applications (Jiang et al., 2012).
Chemical Reactions and Synthesis Techniques
The Heck reaction involving 3-fluoro-3-buten-2-one, derived from similar fluorinated compounds, demonstrates the utility of these molecules in facilitating synthetic routes to complex fluorinated structures. This process, yielding Z-3-fluorobenzalacetones, showcases the versatility of fluorinated compounds in organic synthesis, providing a method for constructing valuable intermediates for further chemical transformations (Patrick et al., 2008).
Thermal Decomposition Studies
Investigations into the thermal decomposition of related methyl 1,5-diphenyl- and 5-methyl-1-phenyl-2,3-diazabicyclo[3.1.0]hex-2-ene-6-exo-carboxylates provide insights into the stability and decomposition pathways of bicyclic carboxylates under elevated temperatures. The formation of multiple products from these reactions, including derivatives of methyl bicyclo[1.1.0]butane carboxylates, elucidates the reactive nature and potential application of these compounds in studying thermal stability and reaction kinetics (Razin et al., 2013).
Applications in Material Science
Research into the synthesis and properties of new thermally stable and optically active organosoluble poly(ether‐amide‐imide)s containing bicyclic segments reveals the potential of incorporating bicyclic structures into polymers. These polymers, synthesized from bicyclo[2,2,2]oct-7-ene-tetracarboxylic compounds and various L-amino acids, exhibit exceptional thermal stability and organosolubility. Such materials are promising for high-performance applications in optoelectronics and advanced material science, demonstrating the versatility of bicyclic compounds in polymer synthesis (Faghihi et al., 2010).
Mechanism of Action
Target of Action
The exact target of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs are known to be valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[111]pentanes .
Mode of Action
The mode of action of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs generally undergo reactions driven by a strain-releasing force .
Biochemical Pathways
The specific biochemical pathways affected by “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as intermediates in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as tools for protein bioconjugation, where they exhibit high chemoselectivity for the alkylation of cysteine residues under mild conditions .
Future Directions
The future directions in the study and application of BCBs like “Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate” are promising. There is a resurgence of interest in strained carbocyclic species due to their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .
properties
IUPAC Name |
methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-15-10(14)12-6-11(12,7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXKMLYGQVWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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